molecular formula C12H17BrO B066557 1-Bromo-3-(hexyloxy)benzene CAS No. 161291-04-9

1-Bromo-3-(hexyloxy)benzene

Cat. No.: B066557
CAS No.: 161291-04-9
M. Wt: 257.17 g/mol
InChI Key: JVYXVTVHYHKYSY-UHFFFAOYSA-N
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Description

1-Bromo-3-(hexyloxy)benzene is an organic compound with the molecular formula C12H17BrO. It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a hexyloxy group. This compound is used in various fields, including organic synthesis, material science, and medicinal chemistry, due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(hexyloxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(hexyloxy)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) to facilitate the substitution of a hydrogen atom on the benzene ring with a bromine atom .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(hexyloxy)benzene undergoes various chemical reactions, including:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include hexyloxybenzaldehyde or hexyloxybenzoic acid.

    Reduction Reactions: The major product is 3-(hexyloxy)benzene.

Scientific Research Applications

1-Bromo-3-(hexyloxy)benzene is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(hexyloxy)benzene involves its reactivity as a brominated aromatic ether. The bromine atom, being an electron-withdrawing group, influences the electron density of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where the bromine atom is replaced by other functional groups .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hexyloxy group, which imparts specific physical and chemical properties to the compound. This makes it particularly useful in applications requiring specific solubility, reactivity, and stability characteristics .

Properties

IUPAC Name

1-bromo-3-hexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYXVTVHYHKYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650569
Record name 1-Bromo-3-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161291-04-9
Record name 1-Bromo-3-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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